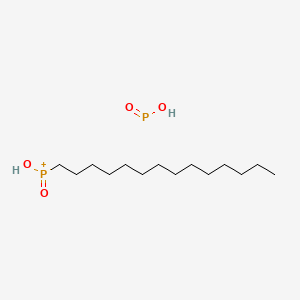
Phosphinic acid,tetradecyl-(6CI,7CI,8CI,9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, tetradecyl- (6CI,7CI,8CI,9CI) is a chemical compound with the molecular formula C14H31O2P. It is also known as tetradecylphosphinic acid. This compound is characterized by the presence of a long alkyl chain (tetradecyl group) attached to a phosphinic acid moiety. It is used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinic acid, tetradecyl- (6CI,7CI,8CI,9CI) can be synthesized through several methods. One common approach involves the reaction of tetradecyl alcohol with phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate tetradecylphosphine, which is then oxidized to form tetradecylphosphinic acid .
Industrial Production Methods
In industrial settings, the production of phosphinic acid, tetradecyl- (6CI,7CI,8CI,9CI) typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, tetradecyl- (6CI,7CI,8CI,9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphines.
Substitution: The alkyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Substitution: Various substituted phosphinic acids.
Scientific Research Applications
Phosphinic acid, tetradecyl- (6CI,7CI,8CI,9CI) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of phosphinic acid, tetradecyl- (6CI,7CI,8CI,9CI) involves its interaction with molecular targets such as enzymes and receptors. The long alkyl chain allows it to interact with hydrophobic regions of proteins, potentially modulating their activity. The phosphinic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Phosphinic acid, tetradecyl- (6CI,7CI,8CI,9CI) can be compared with other similar compounds such as:
Pentylphosphinic acid: Shorter alkyl chain, different physical and chemical properties.
Heptyl-hydroxy-oxophosphanium: Different functional groups, leading to varied reactivity.
Decylphosphonous acid: Intermediate alkyl chain length, distinct applications.
The uniqueness of phosphinic acid, tetradecyl- (6CI,7CI,8CI,9CI) lies in its long alkyl chain, which imparts specific hydrophobic properties and influences its reactivity and applications .
Properties
Molecular Formula |
C14H31O4P2+ |
|---|---|
Molecular Weight |
325.34 g/mol |
IUPAC Name |
hydroxy-oxo-tetradecylphosphanium;phosphenous acid |
InChI |
InChI=1S/C14H29O2P.HO2P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15)16;1-3-2/h2-14H2,1H3;(H,1,2)/p+1 |
InChI Key |
FFMZRZJIUUJLEG-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCCCC[P+](=O)O.OP=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















